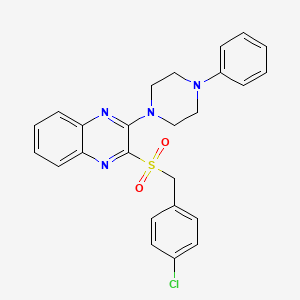
2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. CPME is a piperazine derivative that has a unique chemical structure, making it a promising candidate for the development of new drugs with improved efficacy and reduced toxicity.
Scientific Research Applications
Antibody-Based Methods in Environmental and Food Analysis
Antibodies have been extensively used as analytical tools in various assays developed for clinical chemistry, endocrinology, and notably for food and environmental research and risk control. Development and application of antibodies in ELISA and related techniques, such as immunosensors, have been directed towards detecting contaminants like herbicides, surfactants, and toxic metabolites, showcasing the broad utility of these biotechnological tools in monitoring and ensuring environmental safety and food quality (Fránek & Hruška, 2018).
Advanced Materials in Gas Separation Technologies
Research on supported ionic liquid membranes (SILMs) demonstrates their superiority over standard polymers for gas separations, such as CO2/N2 and CO2/CH4, under continuous flow mixed gas conditions. This emphasizes the potential of SILMs, developed from room temperature ionic liquids (RTILs), in creating more efficient gas separation technologies, which is crucial for environmental management and industrial processes. The study suggests future research directions for improving SILM performance and efficiency, including the exploration of SILMs cast from RTILs with smaller molar volumes (Scovazzo, 2009).
Bioremediation of Contaminated Soils
The persistence of DDT in the environment and its potential health risks despite its ban highlights the need for effective bioremediation strategies. Studies on the biodegradation of DDT in soils suggest that microbial action can significantly degrade this pesticide, reducing its concentration in a cost-effective manner. This research underlines the importance of understanding microbial degradation pathways and optimizing conditions to enhance the bioremediation of soils contaminated with persistent organic pollutants (Foght et al., 2001).
properties
IUPAC Name |
1-(4-benzylsulfonylpiperazin-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-6-8-16(9-7-15)20(18,19)11-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWPDBKKCGKGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2576330.png)
![N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576332.png)
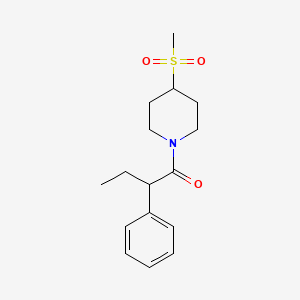
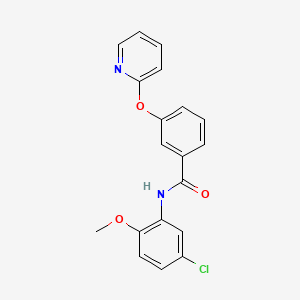
![1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2576335.png)


![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2576344.png)
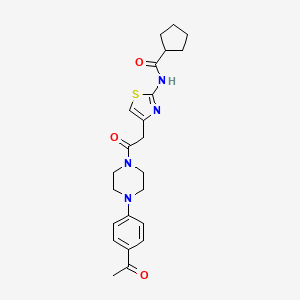

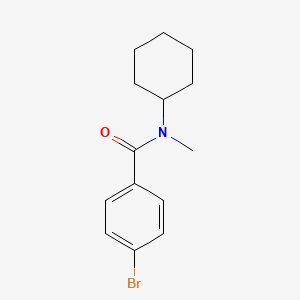
![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)
